![molecular formula C19H26N2O2S B2857320 N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide CAS No. 303798-06-3](/img/structure/B2857320.png)
N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide
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Description
N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide, also known as AEBP1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Scientific Research Applications
Structural and Electronic Properties :Research on sulfonamide derivatives like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide and its synthesis and characterization highlight the significance of these compounds in understanding the intermolecular interactions and electronic properties in the crystal state. Such studies contribute to the field of material science and molecular electronics by providing insights into the structural and electronic characteristics of new materials (Murthy et al., 2018).
Synthetic Applications :Sulfonamide compounds are pivotal in organic synthesis, serving as intermediates in the synthesis of a variety of organic molecules. For instance, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This demonstrates their role in facilitating the synthesis of complex molecules and pharmaceutical intermediates, showcasing their versatility in chemical synthesis (Anbarasan et al., 2011).
Antimicrobial and Anti-inflammatory Activities :Sulfonamide derivatives have been extensively researched for their biological activities, including antimicrobial and anti-inflammatory effects. Studies on new dibenzensulfonamides and their inhibitory effects on carbonic anhydrase isoenzymes, as well as their potential anti-cancer activities, reflect the broad scope of sulfonamides in therapeutic research. These compounds' abilities to induce apoptosis, autophagy, and inhibit tumor-associated enzymes underscore their potential in developing new therapeutic agents (Gul et al., 2018).
Material Functionalization :Sulfonamide derivatives are also explored for their utility in material science, particularly in functionalizing polymeric materials. For example, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) synthesized through thiol-ene photopolymerization demonstrates the potential of sulfonamide-based polymers in various applications, including drug delivery systems and material engineering (Hori et al., 2011).
properties
IUPAC Name |
N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-13-3-5-18(6-4-13)24(22,23)21-20-14(2)19-10-15-7-16(11-19)9-17(8-15)12-19/h3-6,15-17,21H,7-12H2,1-2H3/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKZWIXAGMHOK-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(1-adamantyl)ethylideneamino]-4-methylbenzenesulfonamide |
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